2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine
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Overview
Description
“2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine” is a chemical compound with the molecular formula C8H16N2 . It is a type of 2-azabicycloheptane .
Synthesis Analysis
The synthesis of 2-azabicyclo[2.2.1]heptanes, including “this compound”, has been achieved through a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides . This method provides high yields with excellent enantioselectivities .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic heptane structure with an amine functional group .Chemical Reactions Analysis
The chemical reactions involving “this compound” include a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction is efficient and can be used with a broad array of substrates .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 140.23 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The compound also has a topological polar surface area of 29.3 Ų .Scientific Research Applications
Advanced Building Blocks for Drug Discovery
2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine and its derivatives are utilized as advanced building blocks in drug discovery. For example, research has demonstrated the use of 2-azabicyclo[3.2.0]heptanes, closely related compounds, in the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline, highlighting their potential in creating novel pharmaceutical compounds (Druzhenko et al., 2018).
Novel Synthesis Approaches
Novel approaches to synthesizing compounds related to this compound have been reported. For instance, a synthesis starting from (2S,4R)-4-hydroxyproline to create 2-azabicyclo[2.2.1]heptane-1-carboxylic acid (2,4-ethanoproline) illustrates the chemical versatility and potential applications of these compounds (Grygorenko, Komarov, & Cativiela, 2009).
Reactions with Succinic Anhydride
Research has explored the reactions of this compound with succinic anhydride, leading to the formation of amido acids with a cage-like fragment. These compounds have potential applications in various chemical syntheses, including the creation of epoxy derivatives (Kas’yan et al., 2008).
Antibacterial and Antifungal Activities
Some derivatives of this compound have shown significant antibacterial and antifungal activities. This suggests a potential application in the development of new antimicrobial agents (Rajeswari & Santhi, 2019).
Conformationally Restricted Pipecolic Acid Analogues
Conformationally restricted nonchiral pipecolic acid analogues have been synthesized using 2-azabicyclo compounds. These syntheses demonstrate the chemical adaptability of these compounds and their potential in creating diverse molecular structures (Radchenko et al., 2009).
Synthesis of Cyclopentyl Carbocyclic Nucleoside Analogues
2-Azabicyclo compounds have been used as intermediates in the synthesis of various cyclopentyl carbocyclic nucleoside analogues, showcasing their role in the creation of complex organic molecules (Dominguez & Cullis, 1999).
Mechanism of Action
properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-3-4-10-6-7-1-2-8(10)5-7/h7-8H,1-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPVUDZYVCDMBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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